

# Synthesis and Preparation of Fmoc-Val-OH-<sup>15</sup>N: A Technical Guide

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## Compound of Interest

Compound Name: Fmoc-Val-OH-<sup>15</sup>N

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This guide provides a comprehensive overview of the synthesis and preparation of N-α-Fmoc-L-valine-<sup>15</sup>N (Fmoc-Val-OH-<sup>15</sup>N), an isotopically labeled amino acid derivative crucial for various applications in proteomics, drug development, and structural biology. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering detailed experimental protocols and characterization data.

## Quantitative Data Summary

The following table summarizes the key quantitative data for commercially available Fmoc-Val-OH-<sup>15</sup>N, providing a benchmark for synthesized products.

Parameter	Value	Reference
Isotopic Purity	≥98 atom % <sup>15</sup> N	[1]
Chemical Purity	≥99% (CP)	[1]
Molecular Weight	340.38 g/mol	[1]
Melting Point	143-145 °C	[1]
Optical Rotation	[α] <sub>20/D</sub> -17°, c = 1 in DMF	[1]
Appearance	White to off-white solid	

## Experimental Protocols

The following protocols describe a general yet detailed methodology for the synthesis and purification of Fmoc-Val-OH-<sup>15</sup>N, adapted from established procedures for Fmoc-protection of amino acids.

## Synthesis of Fmoc-Val-OH-<sup>15</sup>N via Fmoc-OSu

This protocol outlines the N- $\alpha$ -Fmoc protection of L-Valine-<sup>15</sup>N using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), a common and effective method.

### Materials:

- L-Valine-<sup>15</sup>N
- 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
- Sodium Bicarbonate (NaHCO<sub>3</sub>)
- 1,4-Dioxane
- Deionized Water
- Diethyl Ether
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- **Dissolution of L-Valine-<sup>15</sup>N:** In a round-bottom flask, dissolve L-Valine-<sup>15</sup>N (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (a sufficient volume to fully dissolve the amino acid). Stir the solution at room temperature until all the solid has dissolved.
- **Addition of Fmoc-OSu:** In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring aqueous solution of L-Valine-<sup>15</sup>N at room temperature

over a period of 30-60 minutes.

- Reaction: Allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up:
  - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
  - Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x volume of aqueous layer) to remove unreacted Fmoc-OSu and other organic impurities.
  - Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of Fmoc-Val-OH-<sup>15</sup>N should form.
  - Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).
  - Combine the organic extracts and wash with deionized water and then with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Purification by Recrystallization

This protocol describes the purification of the crude Fmoc-Val-OH-<sup>15</sup>N by recrystallization, adapted from a procedure for the unlabeled analogue.

Materials:

- Crude Fmoc-Val-OH-<sup>15</sup>N
- Toluene

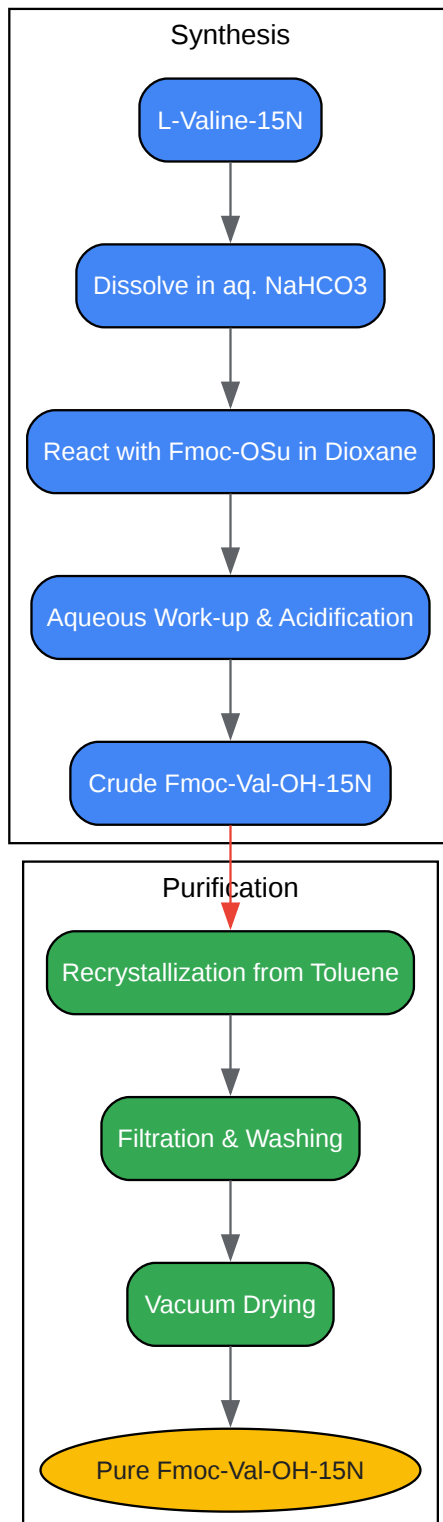
Procedure:

- Dissolution: In a flask, suspend the crude Fmoc-Val-OH-<sup>15</sup>N in a minimal amount of toluene.

- **Heating:** Heat the suspension to 50°C with stirring. Continue stirring at this temperature for approximately 1 hour.
- **Cooling and Crystallization:** Slowly cool the mixture to room temperature (e.g., 20-25°C) and continue stirring for at least 2 hours to allow for complete crystallization.
- **Isolation:** Filter the crystalline solid and wash the filter cake with a small amount of cold toluene.
- **Drying:** Dry the purified Fmoc-Val-OH-<sup>15</sup>N under vacuum at a temperature not exceeding 50°C to a constant weight. A typical yield for Fmoc protection of amino acids is generally high, often exceeding 90%.

## Workflow Visualization

The following diagram illustrates the key steps in the synthesis and preparation of Fmoc-Val-OH-<sup>15</sup>N.

Synthesis and Purification of Fmoc-Val-OH-<sup>15</sup>N[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of Fmoc-Val-OH-<sup>15</sup>N.

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## References

- 1. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [[patents.google.com](https://patents.google.com)]
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